molecular formula C13H12N2O B107531 3'-Aminobenzanilide CAS No. 16091-26-2

3'-Aminobenzanilide

Cat. No.: B107531
CAS No.: 16091-26-2
M. Wt: 212.25 g/mol
InChI Key: IRFCTHNJIWUUJZ-UHFFFAOYSA-N
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Description

3'-Aminobenzanilide (CAS 16091-26-2), also known as m-aminobenzanilide or N-(3-aminophenyl)benzamide, is a benzanilide derivative with the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol . It is characterized by an amino group (-NH₂) at the meta position of the aniline ring (Figure 1). This compound serves as a key intermediate in pharmaceutical synthesis and organic chemistry research, particularly in the development of dyes, polymers, and bioactive molecules .

Chemical Reactions Analysis

Types of Reactions: 3’-Aminobenzanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino group in 3’-Aminobenzanilide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkyl halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

3'-Aminobenzanilide serves as a starting material in the synthesis of various compounds. It is particularly notable for its role in producing bioactive molecules and other derivatives that are essential for further chemical research.

Research indicates that this compound exhibits significant biological activity, particularly in the context of anticonvulsant properties. A study evaluated a series of 2- and 3-aminobenzanilides derived from ring-alkylated anilines for their anticonvulsant activity against seizures induced by maximal electroshock (MES). The findings highlighted that the derivative from 2,6-dimethylaniline demonstrated potent anticonvulsant effects with an ED50 of 13.48 mg/kg and a protective index comparable to established drugs like phenobarbital and phenytoin .

Medicine

In pharmaceutical development, this compound is utilized in synthesizing compounds with therapeutic potential. Its derivatives have been explored for their efficacy in treating neurological disorders due to their anticonvulsant properties.

Industrial Applications

Beyond its research applications, this compound is also used in the production of rubber and other industrial materials. Its chemical properties make it suitable for various applications in material science.

Case Studies

Case Study 1: Anticonvulsant Activity Evaluation
A study focused on the anticonvulsant effects of various aminobenzanilides found that structural modifications significantly influence their potency. The most effective compound was identified as having a specific substituent pattern that enhanced its protective effects against seizures .

Case Study 2: Synthesis of Novel Bioactive Compounds
Research into the synthesis of new derivatives from this compound has led to the discovery of compounds with promising biological activities. For instance, derivatives have been shown to interact favorably with neurological pathways, indicating potential for therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers of Aminobenzanilides

The positional isomerism of the amino group on the aniline ring significantly influences the physicochemical and biological properties of benzanilides. Below is a comparative analysis of 3'-aminobenzanilide with its structural isomers:

Property This compound 4'-Aminobenzanilide 2'-Aminobenzanilide
CAS Number 16091-26-2 17625-83-1 4424-17-3
Molecular Formula C₁₃H₁₂N₂O C₁₃H₁₂N₂O C₁₃H₁₂N₂O
Melting Point 124–125°C Not reported Not reported
Boiling Point 308.3±25.0°C (predicted) Not reported Not reported
pKa 13.22±0.70 (predicted) Not reported Not reported
Applications Pharmaceutical intermediates Biochemical research Limited industrial use

Key Observations :

  • Synthesis: this compound is synthesized via condensation of substituted benzaldehydes with hydrazide intermediates , while 4'-aminobenzanilide derivatives are often prepared through nucleophilic substitution or palladium-catalyzed coupling .
  • Solubility and Reactivity: The meta position of the amino group in this compound reduces steric hindrance compared to ortho isomers, enhancing its reactivity in electrophilic substitution reactions .

Comparison with Non-Benzanilide Analogues

3-Aminobenzamide (CAS 3544-24-9)

  • Structure: Lacks the aniline ring; instead, the amino group is directly attached to the benzamide core.
  • Molecular Weight : 136.2 g/mol .
  • Applications: Acts as a poly(ADP-ribose) polymerase (PARP) inhibitor in cancer research, unlike this compound, which is primarily a synthetic intermediate .

4-Aminobenzoic Acid (CAS 99-05-8)

  • Structure: A carboxylic acid derivative with an amino group at the para position.
  • Applications: Used in dye synthesis and UV absorption, contrasting with this compound’s role in polymer chemistry .

Research and Industrial Relevance

  • Pharmaceuticals: this compound is a precursor in antimalarial and anticancer drug synthesis due to its stable aromatic backbone .
  • Limitations : The ortho and para isomers are less explored industrially due to lower reactivity and synthetic challenges .

Biological Activity

3'-Aminobenzanilide is an organic compound with significant biological activity, particularly noted for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound (C₁₃H₁₂N₂O) consists of a benzene ring substituted with an amino group and an anilide moiety. The positioning of the amino group in the meta position relative to the anilide nitrogen influences its chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Anticonvulsant Activity : It has been shown to possess significant anticonvulsant properties. A study demonstrated that derivatives of this compound, particularly those derived from 2,6-dimethylaniline, exhibited potent protection against seizures induced by maximal electroshock (MES) in mice. The most effective compound had an ED50 of 13.48 mg/kg and a protective index of 21.11, comparable to established anticonvulsants such as phenobarbital and phenytoin .
  • Antiproliferative Effects : this compound has demonstrated antiproliferative activity in various carcinoma cell lines. It inhibits cell growth and colony formation, leading to morphological changes indicative of differentiation. This effect is reversible and linked to its interaction with cytoskeletal elements.
  • DNA Repair Mechanism : The compound stimulates DNA repair processes in human lymphocytes, enhancing the rejoining of strand breaks and unscheduled DNA synthesis. This suggests a role in cellular resistance to genotoxic stress.
  • Antimicrobial Properties : Some studies have reported antimicrobial effects, indicating potential applications in treating infections.

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

  • Inhibition of PARP : The compound inhibits poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and apoptosis regulation.
  • Cytoskeletal Interference : Its ability to interfere with cytoskeletal functions contributes to both its antiproliferative effects and its modulation of immune responses.
  • Induction of Biotransformation Enzymes : It induces enzymes like cytochrome P450 1A1 and NAD(P)H:quinone oxidoreductase (NQO1), which could enhance its genotoxic potential when metabolized.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantED50 = 13.48 mg/kg; Protective Index = 21.11
AntiproliferativeInhibits growth in carcinoma cell lines; reversible effects
DNA RepairEnhances strand break rejoining in lymphocytes
AntimicrobialExhibits antimicrobial properties

Case Study 1: Anticonvulsant Efficacy

In a comparative study, various derivatives of this compound were evaluated for their anticonvulsant efficacy against MES-induced seizures in mice. The derivative from 2,6-dimethylaniline was identified as the most potent, demonstrating a significant protective index compared to traditional anticonvulsants .

Case Study 2: Antiproliferative Mechanism

Research conducted on the antiproliferative effects of this compound revealed that it induces morphological changes in cancer cells consistent with differentiation. The study highlighted the compound's ability to disrupt cytoskeletal integrity, leading to inhibited cell division.

Q & A

Q. Basic: What are the established synthetic routes for 3'-Aminobenzanilide, and what purity benchmarks are critical?

Answer:
this compound (CAS: 16091-26-2) is synthesized via nucleophilic substitution or condensation reactions. A common method involves coupling 3-aminobenzoic acid derivatives with aniline in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) is essential. Purity benchmarks include:

  • HPLC analysis : Retention time consistency (≥95% purity) .
  • Melting point verification : Literature values (e.g., 115–116°C for related benzanilides) should align with experimental results .
  • Spectroscopic validation : NMR (¹H/¹³C) for amine (-NH₂) and amide (-CONH-) group confirmation .

Q. Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 6.5–7.5 ppm (aromatic protons), δ 5.8–6.2 ppm (amide -NH-), and δ 4.0–4.5 ppm (amine -NH₂) .
    • ¹³C NMR : Signals near 165–170 ppm (amide carbonyl) and 110–150 ppm (aromatic carbons) .
  • FT-IR : Bands at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (amide C=O), and ~1600 cm⁻¹ (aromatic C=C) .
  • HPLC/MS : Retention time matching reference standards and molecular ion peak [M+H]⁺ at m/z 213.1 (calculated for C₁₃H₁₂N₂O) .

Q. Advanced: How do structural modifications of this compound influence its inhibitory activity against HDAC isoforms?

Answer:
this compound derivatives act as histone deacetylase (HDAC) inhibitors, particularly targeting HDAC6/7. Key modifications include:

  • Substitution at the benzene ring : Electron-withdrawing groups (e.g., -NO₂) enhance binding to zinc in HDAC active sites, improving IC₅₀ values .
  • Amide linker flexibility : Rigid linkers (e.g., biphenyl) reduce entropy loss upon binding, increasing selectivity for HDAC8 over HDAC1 .
  • Pharmacokinetic optimization : Methylation of the amine group improves blood-brain barrier permeability in neuroblastoma models .
    Methodology: Use in vitro HDAC activity assays (fluorometric substrates) and docking simulations (PDB: 4CXZ for HDAC8) to validate modifications .

Q. Advanced: What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Answer:
Discrepancies in IC₅₀ values or cellular efficacy often arise from:

  • Assay variability : Standardize protocols (e.g., HDAC-Glo vs. fluorescence-based assays) and control for buffer pH (affects zinc coordination) .
  • Cellular context : Account for differential HDAC isoform expression (e.g., HDAC6 overexpression in cancer vs. normal cells) using RNA-seq or CRISPR screens .
  • Data normalization : Use reference inhibitors (e.g., trichostatin A for pan-HDAC inhibition) and report results as fold-change relative to controls .

Q. Advanced: How can computational modeling guide the design of this compound analogs with improved selectivity?

Answer:

  • Molecular docking : Use HDAC isoform crystal structures (e.g., HDAC6: PDB 5EDU) to predict binding affinities. Focus on hydrophobic pocket interactions (e.g., Phe-583 and Leu-749) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize analogs .
  • ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–3) and CYP450 inhibition risks .

Q. Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Answer:

  • Storage : Under nitrogen at 2–8°C to prevent oxidation of the amine group .
  • PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation (MSDS Section 8) .
  • Waste disposal : Neutralize with 10% acetic acid before incineration to avoid amine-related toxicity .

Properties

IUPAC Name

N-(3-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFCTHNJIWUUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066009
Record name Benzamide, N-(3-aminophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16091-26-2
Record name N-(3-Aminophenyl)benzamide
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URL https://commonchemistry.cas.org/detail?cas_rn=16091-26-2
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Record name Benzamide, N-(3-aminophenyl)-
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Record name Benzamide, N-(3-aminophenyl)-
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Record name Benzamide, N-(3-aminophenyl)-
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Record name 3'-aminobenzanilide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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